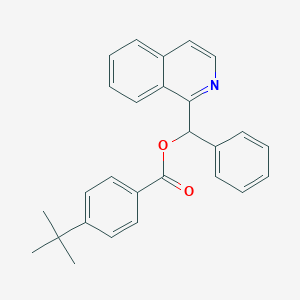

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate

Description

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butyl group at the para position. The ester’s alcohol component is derived from a phenyl group linked to an isoquinoline moiety at position 1. This structure combines aromatic, heterocyclic, and sterically bulky substituents, which may confer unique physicochemical and biological properties.

The isoquinoline system, a structural isomer of quinoline, may influence electronic interactions in biological targets due to its distinct π-orbital alignment and nitrogen positioning.

Properties

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO2/c1-27(2,3)22-15-13-21(14-16-22)26(29)30-25(20-10-5-4-6-11-20)24-23-12-8-7-9-19(23)17-18-28-24/h4-18,25H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDQUJROZYPMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of isoquinoline derivatives with phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction may produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

The compound Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article delves into its applications, supported by case studies and data tables that summarize relevant findings.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively.

- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of isoquinoline derivatives, including the compound . The results indicated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoquinoline derivatives are known for their ability to modulate inflammatory pathways.

- Case Study : Research published in Pharmaceutical Biology demonstrated that isoquinoline derivatives exhibited inhibition of pro-inflammatory cytokines, indicating that this compound could be beneficial in treating inflammatory diseases .

Photostability in Sunscreens

This compound has been explored for its photostabilizing properties in sunscreen formulations. Its ability to absorb UV radiation makes it a valuable ingredient in personal care products.

- Case Study : A formulation study indicated that incorporating this compound into sunscreen formulations significantly improved UV protection while maintaining stability under sunlight exposure .

Polymer Additives

The compound's chemical structure allows it to serve as an effective additive in polymer formulations, enhancing thermal stability and mechanical properties.

- Data Table 2: Performance of this compound as a Polymer Additive

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polyvinyl Chloride | Thermal Stability | Differential Scanning Calorimetry (DSC) |

| Polyethylene Terephthalate | Mechanical Strength | Tensile Testing |

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate with structurally related compounds from recent studies, focusing on substituent effects, synthetic routes, and inferred properties.

Structural Analogues from Recent Research

(2022) describes seven quinoline-based benzoates (C1–C7) synthesized via piperazine-linked carbonyl bridges. Key differences from the target compound include:

- Core Structure: C1–C7 use a quinoline scaffold (nitrogen at position 1), whereas the target compound employs isoquinoline (nitrogen at position 2). This alters electronic distribution and steric interactions.

- Substituents: The target compound’s tert-butyl group contrasts with halogen, methoxy, or methylthio substituents in C2–C5. The tert-butyl group may enhance solubility in nonpolar media compared to halogens, which increase polarity.

- Linkage: C1–C7 feature a piperazine-carbonyl bridge, while the target compound uses a direct phenylmethyl ester linkage.

(2011) evaluates ethyl benzoates (I-6230, I-6232, etc.) with pyridazine or isoxazole substituents. Differences include:

- Heterocycle: Pyridazine/isoxazole rings () vs. isoquinoline (target compound). Pyridazine’s dual nitrogen atoms may enhance polar interactions, whereas isoquinoline’s fused ring system could improve planar binding to hydrophobic pockets.

- Linker: Phenethylamino/thio/ethoxy groups () vs. phenylmethyl ester (target). Thio and amino linkers may confer redox activity or hydrogen bonding, respectively .

Functional Implications

- Bioactivity: Piperazine-linked quinoline derivatives (C1–C7) show promise in targeting ATP-binding pockets due to their planar aromatic systems and hydrogen-bonding linkers . The target compound’s isoquinoline and tert-butyl groups may shift binding modes toward hydrophobic domains.

- Stability : The tert-butyl group’s steric bulk may reduce enzymatic degradation compared to methylthio or methoxy substituents, as seen in C5–C7 .

Biological Activity

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isoquinoline moiety, a phenyl group, and a tert-butyl benzoate functional group. The synthesis typically involves the condensation of isoquinoline derivatives with phenyl methyl ketones followed by esterification with tert-butyl benzoate.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Isoquinoline derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells, indicating their potential as anticancer agents .

- A study found that isoquinoline derivatives selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation, thus demonstrating their role in cancer therapy .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Structure-Activity Relationship (SAR)

The SAR studies on isoquinoline derivatives highlight the following trends:

- Substitution Patterns : The presence of electron-donating groups (e.g., methoxy or tert-butyl groups) on the aromatic rings enhances biological activity by improving binding affinity to target enzymes or receptors .

- Functional Groups : The incorporation of various functional groups can significantly influence the potency and selectivity of these compounds against specific biological targets. For example, modifications at the 4-position of the benzoate moiety have been shown to affect enzyme inhibition efficacy .

Case Studies

- Anticancer Efficacy :

- Anti-inflammatory Mechanisms :

- Neuroprotective Activity :

Q & A

Basic Question: What spectroscopic methods are recommended to confirm the structural identity of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the isoquinoline ring, tert-butyl group, and ester linkage. Compare chemical shifts with analogous compounds (e.g., tert-butyl-substituted benzoates) .

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O) stretching (~1740 cm) and aromatic C-H bending (~700-900 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Cross-reference with databases like PubChem for validation .

Basic Question: What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Esterification: React 4-(tert-butyl)benzoic acid with isoquinolin-1-yl(phenyl)methanol under Steglich conditions (DCC/DMAP) or acid catalysis (HSO) .

- Protection/Deprotection: Use tert-butyl groups as protecting agents to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic Question: What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as tert-butyl esters may irritate mucous membranes .

- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Question: How to design experiments to evaluate the hydrolytic stability of this ester under varying pH conditions?

Methodological Answer:

- Experimental Setup: Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C and 40°C. Sample aliquots at timed intervals .

- Analysis: Quantify degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase). Compare with control samples .

- Kinetic Modeling: Calculate rate constants (k) and half-life (t) using first-order kinetics. Assess susceptibility to acidic/basic hydrolysis .

Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR/MS data with computational predictions (DFT calculations for C shifts) .

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic protons) .

- Crystallography: If crystals form, perform X-ray diffraction for unambiguous confirmation .

Advanced Question: What mechanistic pathways govern the thermal decomposition of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min increments (N atmosphere). Identify decomposition onset temperature .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., CO, tert-butyl radicals) to infer cleavage mechanisms .

- DFT Studies: Model bond dissociation energies (BDEs) to predict preferential cleavage sites (e.g., ester vs. tert-butyl groups) .

Advanced Question: Which analytical techniques are optimal for assessing purity in catalytic applications?

Methodological Answer:

- HPLC-PDA: Use photodiode array detection to detect impurities (<0.1% threshold). Optimize column temperature and flow rate for resolution .

- Elemental Analysis: Verify C/H/N ratios to confirm stoichiometry. Discrepancies >0.3% indicate contaminants .

- Karl Fischer Titration: Quantify water content, as moisture can hydrolyze esters during catalysis .

Advanced Question: How to evaluate incompatibilities with common laboratory reagents?

Methodological Answer:

- Compatibility Testing: Mix the compound with acids (HCl), bases (NaOH), and oxidizing agents (HO) at 1:1 molar ratios. Monitor exothermicity/precipitates .

- FTIR Monitoring: Track functional group changes (e.g., ester C=O disappearance) post-interaction .

- Hazard Assessment: Refer to SDS Section 10.5 for known incompatibilities (e.g., strong bases degrade esters) .

Advanced Question: Can computational models predict the compound’s behavior in solvent mixtures?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation in polar (DMSO) vs. nonpolar (hexane) solvents using force fields (OPLS-AA). Calculate solubility parameters .

- COSMO-RS: Predict partition coefficients (log P) and miscibility gaps in binary solvent systems .

- Validation: Compare predicted vs. experimental solubility via UV-Vis spectroscopy .

Advanced Question: What methodologies assess the compound’s ecotoxicological impact?

Methodological Answer:

- OECD Guidelines: Perform algal toxicity tests (OECD 201) and Daphnia magna immobilization assays (OECD 202) .

- Biodegradation Studies: Use OECD 301B (CO evolution test) to measure mineralization rates in soil/water .

- Bioaccumulation Modeling: Apply EPI Suite to estimate log Kow and BCF (bioconcentration factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.